{N},{N}'-(pyridin-4-ylmethylene)diacetamide
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Overview
Description
Acetamide derivatives are a broad class of compounds that have been studied for various applications, including medicinal chemistry . The acetamido group is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “N-[(acetylamino)-4-pyridylmethyl]acetamide” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel podophyllotoxin derivatives obtained by 4β-N-acetylamino substitution at C-4 position was designed, synthesized, and evaluated for in vitro cytotoxicity against several human cancer cell lines .Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives can vary widely depending on the specific compound and conditions. For example, acetamide itself is known to participate in various reactions, including hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Most amides are solids at room temperature, and the boiling points of amides are much higher than those of alcohols of similar molar mass .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “N-[(acetylamino)-4-pyridylmethyl]acetamide” was not found, related compounds such as podophyllotoxin derivatives have been studied for their anticancer activities .
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its properties and potential applications. While specific future directions for “N-[(acetylamino)-4-pyridylmethyl]acetamide” were not found, related compounds such as podophyllotoxin derivatives are being studied for their potential as anticancer agents .
Properties
IUPAC Name |
N-[acetamido(pyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-3-5-11-6-4-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKFGWPUUUGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=NC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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